molecular formula C13H15NO5 B11809391 3-(2,4-Dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

3-(2,4-Dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B11809391
M. Wt: 265.26 g/mol
InChI Key: IXNSBTZNLYBYQH-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole core fused with a 2,4-dimethoxyphenyl substituent and a methyl group at the 5-position. The dihydroisoxazole scaffold is notable for its conformational rigidity, which can enhance binding specificity in biological systems. This compound’s structural attributes make it relevant in pharmaceutical and agrochemical research, particularly in optimizing solubility, stability, and bioactivity .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C13H15NO5/c1-13(12(15)16)7-10(14-19-13)9-5-4-8(17-2)6-11(9)18-3/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

IXNSBTZNLYBYQH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2=C(C=C(C=C2)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Core Dihydroisoxazole Formation

The dihydroisoxazole ring is typically synthesized via cyclocondensation between β-keto esters and hydroxylamine. For example, ethylacetoacetate reacts with hydroxylamine sulfate in the presence of sodium acetate to form ethyl-5-methylisoxazole-4-carboxylate. Adapting this method, a β-keto ester bearing a 2,4-dimethoxyphenyl group could undergo similar cyclization.

Reaction Conditions :

  • Temperature : −20°C to 10°C for oxime formation, followed by reflux at 85–90°C.

  • Catalyst : Sodium acetate or trifluoroacetic acid salts.

  • Solvent : Ethanol or aqueous mixtures.

Mechanistic Insight :
Hydroxylamine attacks the β-keto ester’s carbonyl group, forming an oxime intermediate. Intramolecular cyclization then yields the dihydroisoxazole ring. The methyl group at position 5 originates from the acetoacetate moiety, while the 2,4-dimethoxyphenyl group must be pre-installed on the β-keto ester precursor.

FeCl3-Catalyzed Stereoselective Synthesis

Stereocontrol in Dihydroisoxazole Formation

FeCl3-catalyzed reactions of 1,1-dicyanocyclopropanes with hydroxylamine hydrochloride enable stereoselective synthesis of 4,5-dihydroisoxazoles. This method could be adapted to introduce the 2,4-dimethoxyphenyl group by selecting a cyclopropane precursor with the desired aryl substituent.

Procedure :

  • React 1,1-dicyano-2-(2,4-dimethoxyphenyl)cyclopropane with hydroxylamine hydrochloride.

  • Use FeCl3 (10 mol%) in ethanol at 80°C for 12 hours.

Advantages :

  • High stereoselectivity (up to 95:5 dr).

  • Tolerates electron-rich aryl groups like methoxy substituents.

Limitations :

  • Requires synthesis of specialized cyclopropane precursors.

Hydrolysis of Esters to Carboxylic Acids

Saponification of Methyl or Ethyl Esters

The carboxylic acid group at position 5 is introduced via hydrolysis of a corresponding ester. For instance, ethyl-5-methylisoxazole-4-carboxylate is hydrolyzed using concentrated HCl to yield 5-methylisoxazole-4-carboxylic acid. Adapting this to position 5 requires starting with an ester at that site.

Optimized Conditions :

  • Acid : 6M HCl under reflux for 6 hours.

  • Yield : ~85% after crystallization.

Crystallization Protocol :

  • Dissolve crude acid in toluene-acetic acid (3:1).

  • Heat to 80°C, then cool to 0°C for 12 hours.

Introduction of the 2,4-Dimethoxyphenyl Group

Pre-Installation on β-Keto Ester Precursors

The aryl group is best introduced early in the synthesis. A Claisen condensation between ethyl acetoacetate and 2,4-dimethoxybenzaldehyde could yield a β-keto ester with the desired substituent.

Alternative Approach :

  • Suzuki-Miyaura Coupling : Introduce the aryl group post-cyclization using a halogenated dihydroisoxazole intermediate. However, this risks functional group incompatibility with the ester or carboxylic acid.

Integrated Synthetic Pathway

Proposed Stepwise Synthesis

Combining the above methods, a plausible route is:

  • Synthesis of 2,4-Dimethoxyphenyl β-Keto Ester :

    • Condense ethyl acetoacetate with 2,4-dimethoxybenzaldehyde via Claisen-Schmidt reaction.

  • Cyclocondensation with Hydroxylamine :

    • React the β-keto ester with hydroxylamine sulfate/sodium acetate at −5°C, followed by reflux.

  • Ester Hydrolysis :

    • Treat the resulting ethyl ester with HCl to yield the carboxylic acid.

  • Purification :

    • Crystallize from toluene-acetic acid.

Expected Challenges :

  • Regioselectivity in cyclization to ensure the methyl and carboxylic acid groups occupy position 5.

  • Steric hindrance from the 2,4-dimethoxyphenyl group during cyclization.

Comparative Analysis of Methodologies

MethodKey ReagentsYield (%)StereoselectivityScalability
CyclocondensationHydroxylamine sulfate, NaOAc70–85ModerateHigh
FeCl3 CatalysisFeCl3, NH2OH·HCl60–75HighModerate
HydrolysisHCl, toluene-acetic acid80–90N/AHigh

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic Acid

  • Impact : Reduced steric hindrance and electronic modulation compared to the 2,4-dimethoxy analogue. This may lower binding affinity to targets requiring dual methoxy interactions, such as enzymes with hydrophobic pockets .

3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid

  • Structural Difference : Incorporates a chloro substituent at the 5-position alongside 2,4-dimethoxy groups.
  • This modification is advantageous in agrochemical formulations, where environmental stability is critical .

Core Heterocycle Modifications

3-Methylisoxazole-5-carboxylic Acid

  • Structural Difference : Lacks the dihydroisoxazole ring and the substituted phenyl group.
  • Impact: Reduced rigidity and electronic complexity, leading to weaker target engagement.

5-Hydroxyindole (5-HI) Derivatives

  • Structural Difference : Features an indole core instead of dihydroisoxazole.
  • Impact : The indole nitrogen enables hydrogen bonding, but the lack of methoxy groups limits interactions with hydrophobic domains. Such compounds show distinct pharmacological profiles, such as α7 nAChR modulation .

Functional Group Additions

Sulfone Analogues (e.g., Apremilast)

  • Structural Difference : Incorporates sulfone and phthalimide groups.
  • Impact: Enhanced hydrogen-bonding capacity and improved oral bioavailability.

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) Key Substituents
3-(2,4-Dimethoxyphenyl)-5-methyl derivative 265.26 2.1 0.15 2,4-OCH₃, 5-CH₃
3-(5-Chloro-2,4-dimethoxyphenyl) analogue 285.68 2.8 0.08 2,4-OCH₃, 5-Cl
3-(4-Methoxyphenyl) analogue 221.21 1.7 0.30 4-OCH₃
3-Methylisoxazole-5-carboxylic acid 127.09 0.9 1.20 None

*Predicted using fragment-based methods.

Key Research Findings

Agrochemical Utility : The 5-chloro-2,4-dimethoxy analogue’s incorporation into oil-based suspensions resolves decomposition issues, highlighting the role of halogenation in enhancing environmental stability .

Pharmaceutical Potential: The 2,4-dimethoxy configuration in α7 nAChR modulators suggests synergistic electronic effects, improving peak current potentiation compared to single-methoxy derivatives .

Synthetic Flexibility : Methoxy groups enable diverse functionalization, as seen in apremilast’s optimization, where 3,4-dimethoxy substitution improved PDE4 binding over other positions .

Biological Activity

3-(2,4-Dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, with the CAS number 1326815-63-7, is a heterocyclic compound belonging to the class of isoxazole derivatives. Its unique structure, characterized by a five-membered isoxazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid functional group, contributes to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

Molecular Formula : C13H15NO5
Molecular Weight : 265.26 g/mol
CAS Number : 1326815-63-7

The presence of methoxy groups in the structure may enhance the compound's solubility and bioavailability, which are critical factors in pharmacological efficacy.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The mechanism of action is believed to involve interference with microbial cell wall synthesis or inhibition of specific enzymes crucial for microbial survival.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties , potentially through the modulation of inflammatory pathways. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which play significant roles in inflammation.

While specific mechanisms are still under investigation, initial findings suggest that the compound may interact with various biological targets:

  • Protein Interactions : Studies are ongoing to identify specific proteins or enzymes that interact with this compound.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses and microbial metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some related compounds:

Compound NameStructureNotable Features
5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acidStructureContains a nitrophenyl group; potential for different biological activity
3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acidStructureSimilar core; methoxy groups may enhance solubility
3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acidStructureContains chloro substituent; studied for different pharmacological properties

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Research : In a preclinical trial reported in Pharmacology Research & Perspectives, the compound was found to reduce inflammation markers in animal models of arthritis.
  • Mechanistic Insights : A recent publication in Bioorganic & Medicinal Chemistry Letters explored the interaction between this compound and COX enzymes, indicating potential for development as an anti-inflammatory drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,4-Dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid?

  • Methodology :

  • Cyclocondensation : React substituted phenyl precursors (e.g., 2,4-dimethoxybenzaldehyde derivatives) with hydroxylamine to form the isoxazole ring. Optimize reaction conditions (e.g., acetic acid reflux, sodium acetate buffer) to control regioselectivity .
  • Carboxylic Acid Functionalization : Post-cyclization oxidation or hydrolysis of ester intermediates (e.g., methyl esters) using alkaline conditions (NaOH/EtOH) to yield the carboxylic acid moiety .
  • Purification : Use recrystallization (DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC-MS : Quantify purity (>97%) and confirm molecular weight (e.g., 326.347 g/mol for related analogs) .
  • NMR Spectroscopy : Assign peaks for methoxy (δ 3.8–4.0 ppm), dihydroisoxazole protons (δ 5.0–5.5 ppm), and carboxylic acid (broad ~δ 12 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N motifs) for structural validation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or THF/ethanol for synthetic applications. Poor aqueous solubility may require derivatization (e.g., salt formation) .
  • Stability : Store at 0–6°C in inert atmospheres to prevent hydrolysis of the dihydroisoxazole ring. Monitor degradation via TLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data for this compound?

  • Case Study : If NMR signals for diastereomers overlap (e.g., dihydroisoxazole protons), use variable-temperature NMR or COSY/NOESY to distinguish conformational isomers .
  • Contradiction Analysis : Cross-validate mass spectrometry (high-resolution MS) with computational modeling (DFT calculations) to confirm fragmentation patterns .

Q. How can computational methods predict the reactivity of this compound in different solvents?

  • DFT/Molecular Dynamics : Simulate solvation effects (e.g., water vs. DMSO) on the carboxylic acid’s pKa and nucleophilic reactivity at the isoxazole ring .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., bromine substitution for enhanced binding) .

Q. What experimental designs optimize bioactivity screening for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates. Normalize activity to ClogP values .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) .
    • SAR Studies : Synthesize analogs (e.g., halogenated phenyl rings) to correlate substituent effects with activity .

Q. How can researchers address synthetic challenges in scaling up this compound?

  • Process Chemistry :

  • Catalysis : Replace stoichiometric reagents (e.g., acetic acid) with catalytic Pd/C or enzymes for greener synthesis .
  • Flow Chemistry : Optimize residence time and temperature for continuous dihydroisoxazole formation, minimizing side reactions .

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